molecular formula C24H17Cl2NO4 B5214467 3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

Cat. No.: B5214467
M. Wt: 454.3 g/mol
InChI Key: GIYBOHCUAILOMU-UHFFFAOYSA-N
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Description

3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by nucleophilic substitution reactions. The initial step involves the acylation of a benzene ring with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Methanol, chlorine gas, various alkyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide include:

    3,5-dichloro-2-methoxybenzamide: Lacks the chromenyl group, resulting in different chemical properties and applications.

    2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide: Lacks the chloro groups, which may affect its reactivity and biological activity.

    3,5-dichloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both chloro and methoxy groups, along with the chromenyl moiety, makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2NO4/c1-13-9-16(27-23(28)19-11-15(25)12-20(26)22(19)30-2)7-8-17(13)18-10-14-5-3-4-6-21(14)31-24(18)29/h3-12H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYBOHCUAILOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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